3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid

Physicochemical Characterization Purification Solid-State Properties

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid (CAS 1158076-81-3) is a bridgehead-functionalized adamantane derivative with a molecular formula of C₁₃H₁₉FO₂ and a molecular weight of 226.29 g/mol. It features a unique polycyclic scaffold with a carboxylic acid handle at the 1-position, a single fluorine atom at the 3-position, and two methyl groups at the 5- and 7-positions.

Molecular Formula C13H19FO2
Molecular Weight 226.291
CAS No. 1158076-81-3
Cat. No. B2487360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid
CAS1158076-81-3
Molecular FormulaC13H19FO2
Molecular Weight226.291
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C
InChIInChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16)
InChIKeyBICNDQGYOZXKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid (CAS 1158076-81-3): Physicochemical Profile and Comparator Overview for Procurement


3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid (CAS 1158076-81-3) is a bridgehead-functionalized adamantane derivative with a molecular formula of C₁₃H₁₉FO₂ and a molecular weight of 226.29 g/mol . It features a unique polycyclic scaffold with a carboxylic acid handle at the 1-position, a single fluorine atom at the 3-position, and two methyl groups at the 5- and 7-positions . This compound serves as a versatile intermediate in medicinal chemistry, specifically cited as a precursor for fluorinated memantine analogs, and is commercially available at a standard purity of 95% .

Why 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid Cannot Be Replaced by Non-Fluorinated Dimethyl or Mono-Fluoro Analogs


The specific substitution pattern of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid creates a distinct physicochemical profile that is not replicated by its closest in-class analogs. Replacing it with the non-fluorinated 3,5-dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) would negate the significant, quantifiable effects of bridgehead fluorination on key drug-like properties, including a marked decrease in pKa and altered lipophilicity, as established by Jasys et al. for the broader fluoroadamantane acid class [1]. Conversely, substituting it with the monofluoro analog lacking methyl groups (3-fluoroadamantane-1-carboxylic acid, CAS 880-50-2) results in a compound with a melting point over 50°C higher, which can drastically change solubility, formulation, and handling characteristics . The precise combination of functional groups is non-negotiable for its established role as a direct precursor to a fluorinated memantine analog, a synthetic pathway that is inaccessible from the non-fluorinated starting material [2].

Quantitative Differentiation Evidence for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid Against Key Comparators


Melting Point Elevation Versus the Non-Fluorinated Dimethyl Analog

The introduction of a single fluorine atom at the bridgehead position of 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid results in a substantial increase in melting point compared to its non-fluorinated counterpart, 3,5-dimethyladamantane-1-carboxylic acid. The target compound exhibits a melting point of 118-120°C , whereas the non-fluorinated analog has a reported melting point ranging from 89-90°C to 97-105°C . This represents an elevation of at least 18°C and up to 31°C, indicating stronger intermolecular forces in the solid state, which directly impacts purification method selection and formulation stability.

Physicochemical Characterization Purification Solid-State Properties Procurement Specification

Enhanced Acidity Through Bridgehead Fluorination

The electron-withdrawing effect of the bridgehead fluorine atom lowers the pKa of the target compound compared to the non-fluorinated 3,5-dimethyladamantane-1-carboxylic acid. The target compound has a predicted pKa of 4.30 , while the non-fluorinated analog has a computed pKa of 4.74 and a measured pKa of 4.22 for the related mono-fluorinated compound without methyl groups (3-fluoroadamantane-1-carboxylic acid) [1]. This ~0.44 unit decrease in pKa increases the proportion of the ionized carboxylate form at physiological pH, which can significantly enhance aqueous solubility and influence the molecule's capacity for salt formation.

Medicinal Chemistry Salt Formation ADME Optimization pKa Modulation

Class-Level LogP Modulation by Bridgehead Fluorine Substitution

A foundational study by Jasys et al. established that bridgehead fluorine substitution on adamantane carboxylic acids decreases lipophilicity. Specifically, monofluoroadamantane-1-carboxylic acid has a measured Log Poct of 2.55 ± 0.04, a decrease of 0.71 units compared to the non-fluorinated parent acid (Log Poct 3.26 ± 0.04) [1]. This is a class-level effect caused by the strong electron-withdrawing nature of fluorine. The target compound, 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid, contains this fluorinated motif, which is predicted to lower its LogP relative to the non-fluorinated 3,5-dimethyladamantane-1-carboxylic acid (computed LogP ~2.98 ). The presence of the two methyl groups will counterbalance this decrease to some extent, but the net effect is an intermediate lipophilicity profile distinct from both the non-fluorinated and the mono-fluoro, non-methylated analog.

Lipophilicity Drug Design Blood-Brain Barrier Permeability Pharmacokinetics

Defined Role as a Synthetic Precursor to a Fluorinated Memantine Analog

A synthetic route reported by Aoyama and Hara explicitly utilizes 3-fluoro-5,7-dimethyladamantane-1-carboxylic acid as the key intermediate for the preparation of 3-fluoro-5,7-dimethyl-1-adamantylammonium acetate, a fluorinated analog of the Alzheimer's drug memantine [1]. This demonstrates a high-value application of the compound that is structurally impossible to replicate with the non-fluorinated 3,5-dimethyladamantane-1-carboxylic acid without additional fluorination steps. This established pathway provides a direct, literature-supported use-case that is unique to this specific fluorinated building block.

Medicinal Chemistry Organic Synthesis Intermediate NMDA Receptor CNS Drug Discovery

High-Value Application Scenarios for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid Based on Quantitative Evidence


Development of Fluorinated CNS Drug Candidates via Proven Memantine Analogs

Procure this compound as the definitive precursor for synthesizing 3-fluoro-5,7-dimethyl-1-adamantylammonium acetate, a fluorinated analog of the clinically used NMDA receptor antagonist, memantine. This specific synthesis is confirmed in primary literature [1]. This compound's unique functionalization is required to explore the impact of site-specific fluorination on the pharmacological profile of memantine-derived CNS therapeutics, a research area where fluoro-adamantane derivatives are showing enhanced potential [2].

Physicochemical Optimization of Lead Compounds via pKa and Melting Point Tuning

Utilize this compound when a research program requires an adamantane carboxylic acid scaffold with a melting point between 118-120°C and a pKa near 4.3 . This presents a distinct advantage over the lower-melting non-fluorinated analog (mp 89-90°C) and the much higher-melting mono-fluoro analog without methyl groups (mp 172-174°C) , offering a middle-ground solid-state profile. Its enhanced acidity relative to the non-fluorinated counterpart allows for improved salt formation, a critical step in developing pharmaceutical compositions.

Investigating the Role of Lipophilicity in Adamantane-Based Pharmacology

This compound is an ideal tool for structure-activity relationship (SAR) studies focused on lipophilicity modulation. The established class-level effect of bridgehead fluorination significantly decreases LogP [3]. Researchers can use this 3-fluoro-5,7-dimethyl derivative to assess the biological consequences of an intermediate lipophilicity profile, which is distinct from both the more lipophilic non-fluorinated dimethyl analog and the less lipophilic mono-fluoro, non-methylated analog, to potentially fine-tune blood-brain barrier penetration and metabolic stability.

Material Science Applications Requiring Defined Solid-State and Electronic Properties

The compound's predicted density of 1.20 g/cm³ and unique electronic landscape conferred by the fluorine atom make it a candidate for material science explorations. Its well-defined, moderate melting point (118-120°C) allows for predictable processing in polymer chemistry or as a component in molecular electronics, where the rigid adamantane core and the strong C-F dipole moment can be leveraged for thermal stability and specific dielectric properties .

Quote Request

Request a Quote for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.